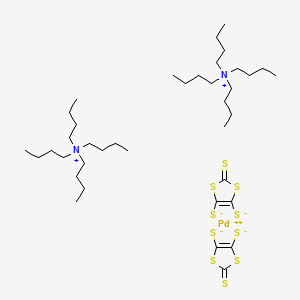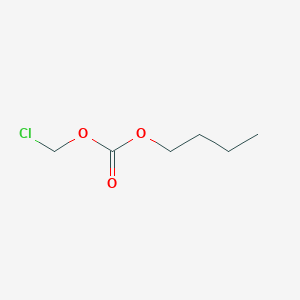
Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, "Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium(II)," is not directly described in the provided papers. However, related compounds with similar ligands and different central metal ions have been synthesized and characterized. These compounds include bis(tetraethylammonium)bis(2-thioxo-1,3-dithiole-4,5-dithiolato)cuprate(II) , bis(tetrabutylammonium)bis(2-thioxo-1,3-dithiole-4,5-dithiolato)mercurate(II) , and others with zinc and copper as central metals. These related compounds share the dithiolene ligand system, which is known for its electron-rich nature and ability to stabilize various metal ions in different oxidation states.
Synthesis Analysis
The synthesis of related dithiolene complexes typically involves the reaction of a metal salt with the corresponding dithiolene ligand in the presence of a suitable counterion, such as tetraethylammonium or tetrabutylammonium. An improved large-scale synthesis of a zinc dithiolene complex has been reported, which may provide insights into the potential synthesis of the palladium analog . The synthesis process is crucial as it can affect the purity, yield, and properties of the resulting compound.
Molecular Structure Analysis
The molecular structure of dithiolene complexes is characterized by the coordination of the metal ion by the dithiolene ligands, which can result in various geometries depending on the metal and its oxidation state. X-ray crystallography is a common technique used to determine the precise molecular structure of these complexes . The molecular geometry can significantly influence the physical and chemical properties of the compound, including its reactivity and optical properties.
Chemical Reactions Analysis
Dithiolene complexes are known for their rich redox chemistry and ability to participate in various chemical reactions. The related palladium complex might be expected to exhibit similar reactivity, potentially engaging in catalytic processes such as alkoxycarbonylation and aminocarbonylation reactions, as seen with other palladium dithiolene complexes . The electronic structure of the dithiolene ligands can also influence the reactivity of the metal center.
Physical and Chemical Properties Analysis
The physical and chemical properties of dithiolene complexes are closely related to their molecular structure. The thermal stability and decomposition of these compounds have been studied using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) . The nonlinear optical properties are another significant aspect of these materials, with some showing strong saturable absorption and self-defocusing effects at specific wavelengths . The electronic absorption, infrared spectroscopy, and X-ray powder diffraction spectroscopy are also used to characterize these compounds . The specific heat, energy gap, and nonlinear optical susceptibility are among the properties that have been measured for these complexes .
Scientific Research Applications
Nonlinear Optical Properties
Research on compounds similar to Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium(II) has highlighted their significant potential in nonlinear optical applications. For instance, the third-order nonlinear optical properties of bis(tetrabutylammonium)bis(4,5-dithiolato-1,3-dithiole-2-thione)copper (BCDT) were explored, revealing a large negative nonlinear refraction coefficient and slight two-photon absorption, suggesting its applicability in all-optical switching (Xiang-Bing Sun et al., 2006). Similarly, the study on bis(tetrabutylammonium)bis(1,3-dithiole-2-thione-4,5-dithiolato)cadmium revealed a significant third-order optical nonlinear susceptibility, indicating the potential for optical Kerr Effect applications (Hongliang Yang et al., 2005).
Electron Donor Properties
The compound's derivatives have been explored for their electron donor capabilities. The synthesis of new electron donor compounds, facilitated by reactions involving bis(tetrabutylammonium) derivatives, led to the creation of bis(3-oxy-1,5-dithiapentano)tetrathiafulvalene, highlighting the utility of these compounds in electronic applications (V. S. Russkikh & G. Abashev, 1987).
Structural and Solvation Studies
Theoretical studies have been conducted on similar tetrabutylammonium derivatives, such as [tetrabutylammonium][bis(1,3-dithiole-2-thione-4,5-dithiolato)bismuthate], to understand their vibrational spectra, molecular orbitals, and solvation effects. These studies provide insights into the molecular geometries of solvated and solid-state species, offering a basis for understanding the interactions and properties of such organometallic compounds (A. Rocco et al., 2004).
Preparation and Characterization
The preparation and characterization of bis(tetrabutylammonium) compounds, including their crystal growth and thermal behavior, have been extensively studied. These investigations provide essential data on the energy gaps, nonlinear optical susceptibilities, and thermal stability of these compounds, which are crucial for their potential applications in materials science (X. Q. Wang et al., 2007).
Future Directions
The future directions of research and applications involving this compound are not clear from the available information. It’s mentioned in the context of materials science, magnetic materials, magnetic metal complexes, dithiolene complexes, electronic materials, molecular conductors, and acceptor molecules , suggesting potential areas of interest.
properties
IUPAC Name |
palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H36N.2C3H2S5.Pd/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*4-1-2(5)8-3(6)7-1;/h2*5-16H2,1-4H3;2*4-5H;/q2*+1;;;+2/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUMQKGIGICMGT-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Pd+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H72N2PdS10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
984.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1283598.png)
![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)






